Higher TPSA vs. Morpholine Isostere
The target compound exhibits a significantly higher calculated Topological Polar Surface Area (TPSA) compared to a closely related morpholine-containing analog. The hydroxyazetidine group in the target compound contributes to a TPSA of 95.71 Ų . In contrast, an isosteric analog where the azetidine ring is replaced by a morpholine ring, 2-methyl-N-4-morpholinyl-3-nitrobenzamide, displays a lower calculated TPSA of 84.7 Ų . This difference is primarily driven by the additional hydrogen bond donor capacity of the hydroxy group on the azetidine ring.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 95.71 Ų |
| Comparator Or Baseline | 2-methyl-N-4-morpholinyl-3-nitrobenzamide (Morpholine analog) |
| Quantified Difference | +11.01 Ų |
| Conditions | Calculated descriptor. Source: ChemScene datasheet vs. Hit2Lead/ChemBridge calculated properties. |
Why This Matters
The 13% higher TPSA of the target compound directly impacts its predicted membrane permeability and oral bioavailability, which is a critical selection criterion for lead optimization programs where CNS penetration or cellular uptake is being modulated.
